2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-amino-4H-chromen-4-one to form the chromeno[2,3-d]pyrimidine core. This intermediate is then reacted with 2-methoxyphenylacetic acid in the presence of a thionating agent to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens .
Comparison with Similar Compounds
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit antitumor and antimicrobial activities but differ in their core structure and substituents.
Benzothieno[2,3-d]pyrimidine derivatives: These compounds have similar biological activities but differ in their aromatic ring systems.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activities and are used in cancer research.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-20-14-12-18(13-15-20)26-30-27-21(16-19-8-4-6-10-23(19)35-27)28(31-26)36-17-25(32)29-22-9-5-7-11-24(22)33-2/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKNCAEGFJJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.